![molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9](/img/structure/B14677724.png)
N-[(Benzyloxy)carbonothioyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyloxythiocarbonylglycine is a derivative of glycine, an amino acid, with a benzyloxythiocarbonyl protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for the amino group of glycine. The benzyloxythiocarbonyl group is known for its stability under various reaction conditions and can be removed selectively when needed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxythiocarbonylglycine typically involves the reaction of glycine with benzyloxythiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Glycine+Benzyloxythiocarbonyl chloride→N-benzyloxythiocarbonylglycine
Industrial Production Methods
Industrial production of N-benzyloxythiocarbonylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
N-benzyloxythiocarbonylglycine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.
類似化合物との比較
Similar Compounds
N-benzyloxycarbonylglycine: Similar to N-benzyloxythiocarbonylglycine but with a benzyloxycarbonyl group instead of a benzyloxythiocarbonyl group.
N-tert-butoxycarbonylglycine: Uses a tert-butoxycarbonyl group as the protecting group.
N-fluorenylmethoxycarbonylglycine: Employs a fluorenylmethoxycarbonyl group for protection.
Uniqueness
N-benzyloxythiocarbonylglycine is unique due to the presence of the sulfur atom in the protecting group, which can impart different reactivity and stability compared to other protecting groups. This uniqueness can be advantageous in specific synthetic applications where selective reactivity is required.
特性
CAS番号 |
36916-55-9 |
|---|---|
分子式 |
C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC名 |
2-(phenylmethoxycarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13) |
InChIキー |
UYGASEYJDYQGTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



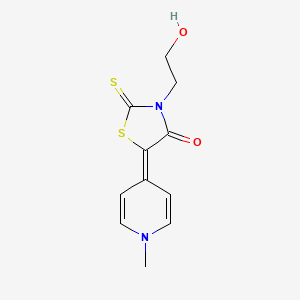
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
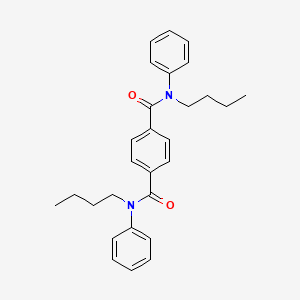
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)

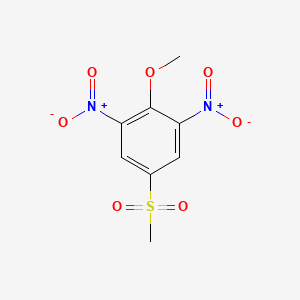
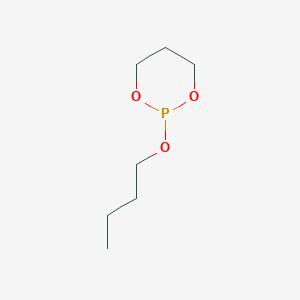
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
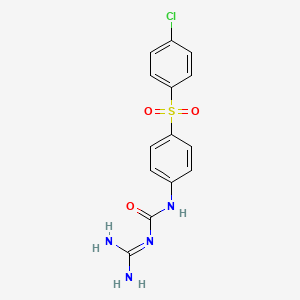
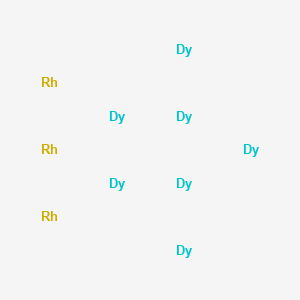
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
